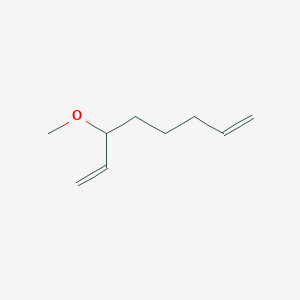![molecular formula C11H12ClN5 B8561817 7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-18-8](/img/structure/B8561817.png)
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The structure of 7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine would be a specific instance of these skeletons.Chemical Reactions Analysis
Pyrimidine derivatives exert their potential through different action mechanisms . For example, one mechanism involves inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine can be inferred from similar compounds. For instance, a related compound has a melting point of 212–214 ℃, and its ATR-FTIR (υmax cm −1) values are 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Mecanismo De Acción
Propiedades
Número CAS |
897360-18-8 |
|---|---|
Fórmula molecular |
C11H12ClN5 |
Peso molecular |
249.70 g/mol |
Nombre IUPAC |
7-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-8-5-9-10(14-6-8)11(16-7-15-9)17-3-1-13-2-4-17/h5-7,13H,1-4H2 |
Clave InChI |
BMPWQHQLSTXNJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=NC3=C2N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(phenylcarbonyl)phenyl]methanesulfonamide](/img/structure/B8561748.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)
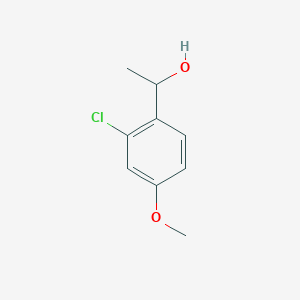
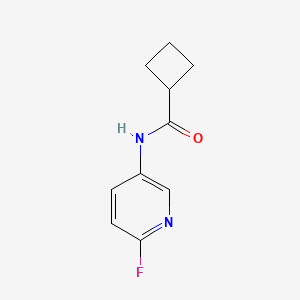
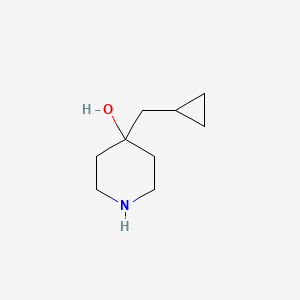
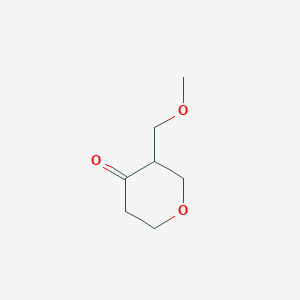
![6-[(4-Formylphenyl)(methyl)amino]hexyl acetate](/img/structure/B8561801.png)
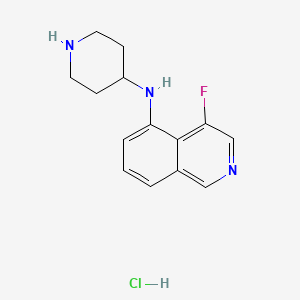

![Tert-butyl [2-methyl-2-mercaptopropyl]carbamate](/img/structure/B8561840.png)
